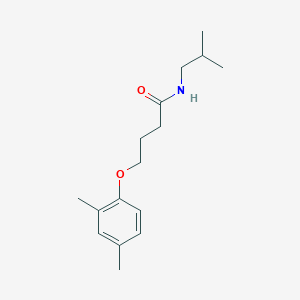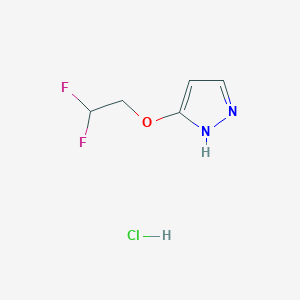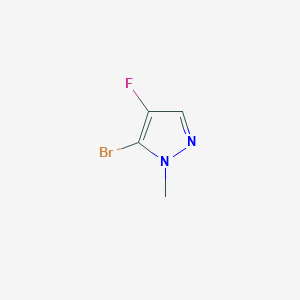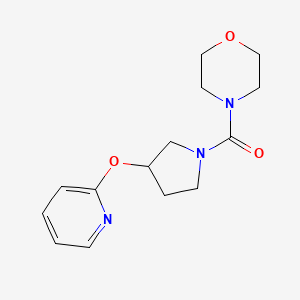
4-(2,4-二甲基苯氧基)-N-(2-甲基丙基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acid or acid derivative to form the amide group, and a substitution reaction to form the ether group. The exact methods would depend on the specific reactants used .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms present, their connectivity, and the overall 3D structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the ether group might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Computational methods can also be used to predict some of these properties .科学研究应用
抗增殖作用和 DNA 结合特性
Casini 等人 (2006) 的研究探讨了一系列具有联吡啶配体的双核金 (III) 化合物的结构和溶液化学,评估了它们的抗增殖特性以及与 DNA 和蛋白质的相互作用。这项研究对于了解类似复杂化合物在癌症治疗中的潜在治疗应用具有重要意义 (Casini 等人,2006)。
遗传毒性评估
Charles 等人 (2000) 评估了 4-(2,4-二氯苯氧基)丁酸的遗传毒性,该化合物与其苯氧基和丁酸成分相关。这项研究有助于对结构相似的化学品的安全性进行评估,突出了它们对遗传物质和潜在致癌性的影响 (Charles 等人,2000)。
光聚合应用
Guillaneuf 等人 (2010) 讨论了使用带有发色团基团的新型烷氧胺进行氮氧化物介导的光聚合。这项研究阐明了此类化合物在光聚合工艺开发中的应用,有利于创造具有定制化特性的先进材料 (Guillaneuf 等人,2010)。
抗氧化特性
Rigobello 等人 (2004) 比较了丙泊酚及其亚硝基衍生物与其他取代酚的抗氧化特性。这项研究与了解结构相关化合物的抗氧化能力及其在预防氧化应激相关损伤中的潜在用途有关 (Rigobello 等人,2004)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12(2)11-17-16(18)6-5-9-19-15-8-7-13(3)10-14(15)4/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMHCMKUHXDSQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NCC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chlorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2374448.png)



![N-(2-chlorobenzyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2374452.png)

![tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate](/img/structure/B2374455.png)

![3-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2374458.png)
![N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/no-structure.png)



![7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2374471.png)
